Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses NaOH-promoted cycloisomerizations to achieve quantitative yields in a short time .
Industrial Production Methods
Industrial routes to imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These methods are advantageous due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antituberculosis agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis by inhibiting key enzymes involved in bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a sedative-hypnotic for the treatment of insomnia.
Rifaximin: Used as an antibiotic for the treatment of hepatic encephalopathy.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOFFRLWOOPFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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